molecular formula C10H15N B2671097 3-(2-Methylphenyl)propan-1-amine CAS No. 76293-74-8

3-(2-Methylphenyl)propan-1-amine

Cat. No.: B2671097
CAS No.: 76293-74-8
M. Wt: 149.237
InChI Key: LUYOTDGHRZDHDB-UHFFFAOYSA-N
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Description

“3-(2-Methylphenyl)propan-1-amine” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is also known as 1-(3-methylphenyl)propan-2-amine . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group substituted at the third carbon by a propan-1-amine . The InChI code for this compound is 1S/C10H15N/c1-8-4-3-5-10 (6-8)7-9 (2)11/h3-6,9H,7,11H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature with a density of 0.922 g/mL at 25 °C . The refractive index is n20/D 1.514 .

Scientific Research Applications

Structural and Computational Studies

Studies on cathinones, including related compounds, focus on their molecular structures using techniques like X-ray diffraction and computational methods. These studies are crucial for understanding the physical and chemical properties of these compounds, aiding in the development of new materials and drugs. For example, Nycz et al. (2011) characterized several cathinones, demonstrating the application of structural analysis in understanding substance properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Pharmacology and Biochemistry

The pharmacological exploration of compounds similar to "3-(2-Methylphenyl)propan-1-amine" is significant in drug discovery. For instance, CP-96,345 has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the potential of these compounds in developing new treatments for diseases related to substance P, such as depression and anxiety (Snider et al., 1991).

Corrosion Inhibition

In the field of materials science, tertiary amines, including those structurally related to "this compound," have been synthesized and applied as corrosion inhibitors for carbon steel. This application is pivotal for extending the lifespan of metal structures and components in various industries (Gao, Liang, & Wang, 2007).

Organic Electronics

Amine-based compounds are also investigated for their use in organic electronics, such as in the development of polymer solar cells. The study by Lv et al. (2014) on amine-based fullerene derivatives illustrates the potential of these compounds in improving the efficiency and processability of organic solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Gene Delivery Systems

In the realm of biotechnology, cationic polythiophenes, which can be structurally related to "this compound," have been explored for their DNA-binding capabilities. This research has implications for the development of novel gene delivery vehicles, potentially enhancing the efficiency of gene therapy (Carreon, Santos, Matson, & So, 2014).

Safety and Hazards

This compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

3-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYOTDGHRZDHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76293-74-8
Record name 3-(2-methylphenyl)propan-1-amine
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